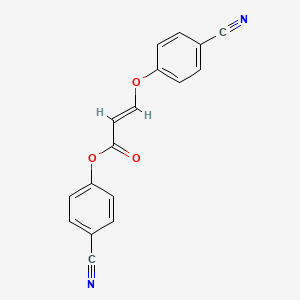

(E)-3-(4-氰基苯氧基)丙烯酸 4-氰基苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” is a chemical compound with the molecular formula C17H10N2O3 . It is used in various scientific and industrial applications .

Synthesis Analysis

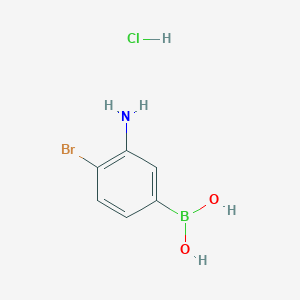

The synthesis of “(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” involves several steps, including the use of 4-Cyanophenylboronic acid as a reactant . The synthesis process also involves various types of chemical reactions, including Palladium-catalyzed Suzuki-Miyaura cross-coupling in water .

Molecular Structure Analysis

The molecular structure of “(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” is determined by its molecular formula, C17H10N2O3 . The structure includes a cyanophenoxy group, an acrylic acid group, and a cyanophenyl ester group .

Chemical Reactions Analysis

“(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” can undergo various chemical reactions. For example, it can participate in Palladium-catalyzed Suzuki-Miyaura cross-coupling in water . Other potential reactions include Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines with arylboronates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester” include a molecular weight of 441.5 g/mol . It has a complexity of 644 and a topological polar surface area of 76.4 Ų . It has no hydrogen bond donors but has five hydrogen bond acceptors .

科学研究应用

合成和聚合:

- 该化合物已在芳香族-脂肪族丙烯酸单体和聚合物的合成和表征中得到探索。这些聚合物表现出增强的热稳定性和作为压敏胶的改进行为 (Bicu & Mustaţǎ, 2002).

在染料和颜料工业中的应用:

- 它在染料和颜料工业中具有应用,特别是在染料中使用的偶氮酯化合物的合成中 (Kocaokutgen, Gür, Soylu, & Lönnecke, 2005).

光电性质:

- 该化合物已对其结构、光电和热力学性质进行了研究,表明其作为非线性光学材料的潜力 (Fonkem, Ejuh, Nya, Kamsi, & Ndjaka, 2019).

液晶性质:

- 其衍生物用于液晶聚合物的制备,显示出中间相性质并在材料科学中具有潜在应用 (Sainath, Rao, & Reddy, 2000).

缓蚀剂的合成:

- 已对该化合物的丙烯酰胺衍生物进行了研究,以了解其在酸性溶液中作为缓蚀剂的有效性,这与材料工程和工业应用有关 (Abu-Rayyan et al., 2022).

抗肿瘤和凋亡活性:

- 该化合物的某些衍生物已因其在各种人类肿瘤细胞中有效的抗肿瘤和凋亡活性而受到研究,表明它们在癌症研究中的潜力 (Cincinelli et al., 2003).

新型聚合物的开发:

- 该化合物用于开发具有特定性能的创新聚合物,例如对化学和环境侵蚀的高抵抗力,可用于制造工业涂料和其他应用 (Bauer, 2003).

抗氧化剂合成:

- 它已被用于绿色合成新的抗氧化剂,突出了其在开发环境友好的化学工艺中的作用 (Guo, Tong, Xin, Yu, & Ning, 2020).

属性

IUPAC Name |

(4-cyanophenyl) (E)-3-(4-cyanophenoxy)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3/c18-11-13-1-5-15(6-2-13)21-10-9-17(20)22-16-7-3-14(12-19)4-8-16/h1-10H/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWAOHKBPATVME-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC=CC(=O)OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C#N)O/C=C/C(=O)OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(4-Cyanophenoxy)acrylic acid 4-cyanophenyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2408739.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2408743.png)

![[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid](/img/structure/B2408749.png)

![(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2408753.png)

![4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2408760.png)